molecular formula C8H11ClN4O B13322489 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13322489
M. Wt: 214.65 g/mol
InChI Key: BFUJCLNQYCHBBU-UHFFFAOYSA-N
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Description

5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring substituted with an amino and chloro group, linked to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino and chloro groups are introduced through substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Linking to Pyrrolidinone: The pyrazole derivative is then reacted with a pyrrolidinone precursor under appropriate conditions to form the final compound.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the chloro group can lead to the formation of dechlorinated derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thio derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Serves as a precursor for the development of new materials with unique properties.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to the presence of the pyrazole ring.
  • Explored for its anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of agrochemicals and pharmaceuticals.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Amino-4-chloropyrazole: Shares the pyrazole core but lacks the pyrrolidinone moiety.

    5-Chloro-3-methylpyrazole: Similar structure but with a methyl group instead of an amino group.

    Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidinone structures but different substituents on the pyrazole ring.

Uniqueness: 5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone moieties, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11ClN4O

Molecular Weight

214.65 g/mol

IUPAC Name

5-[(3-amino-4-chloropyrazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C8H11ClN4O/c9-6-4-13(12-8(6)10)3-5-1-2-7(14)11-5/h4-5H,1-3H2,(H2,10,12)(H,11,14)

InChI Key

BFUJCLNQYCHBBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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